molecular formula C18H15Cl2NO6 B2682067 Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 898921-46-5

Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B2682067
CAS No.: 898921-46-5
M. Wt: 412.22
InChI Key: TWKLRKDWDGGYPT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyrano[3,2-b]pyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrano[3,2-b]pyran core, followed by the introduction of the amino, dichlorophenyl, and hydroxymethyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The carbonyl group in the pyrano[3,2-b]pyran core can be reduced to a hydroxyl group.

    Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

Major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate
  • Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Biological Activity

Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

The compound has the following chemical characteristics:

  • Molecular Formula : C18_{18}H15_{15}Cl2_{2}NO6_{6}
  • Molecular Weight : 412.2 g/mol
  • CAS Number : 898921-46-5

These properties indicate that the compound is a chlorinated derivative of a pyranopyran structure, which is known for various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of dihydropyrano[3,2-b]pyran derivatives. For instance, compounds similar to ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo have demonstrated significant inhibitory effects on tumor cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. Research indicates that derivatives of this class can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In particular, some derivatives exhibited higher selectivity for COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potentially lower risk of gastrointestinal side effects .

Antimicrobial Activity

Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Antioxidant Properties

The antioxidant capacity of this compound has been investigated using various assays. Results indicate that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This property may contribute to its overall therapeutic potential in preventing oxidative damage-related diseases .

Case Study 1: Antitumor Activity in Breast Cancer Models

A study conducted on breast cancer cell lines (MCF-7) showed that treatment with ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity at relatively low concentrations. Mechanistic studies revealed activation of the intrinsic apoptotic pathway as a primary mode of action .

Case Study 2: COX Inhibition Assay

In a comparative study assessing COX inhibition, ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo was found to have an IC50 value of 15 µM for COX-2 inhibition. This was notably more potent than traditional NSAIDs like ibuprofen (IC50 = 25 µM). These findings suggest its potential as a safer alternative for managing inflammatory conditions .

Research Findings Summary Table

Biological ActivityAssay TypeResultReference
AntitumorMCF-7 Cell ViabilityIC50 = 25 µM
Anti-inflammatoryCOX InhibitionIC50 = 15 µM (COX-2)
AntimicrobialZone of InhibitionActive against E. coli & S. aureus
AntioxidantDPPH ScavengingSignificant free radical scavenging

Properties

IUPAC Name

ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO6/c1-2-25-18(24)14-13(10-5-8(19)3-4-11(10)20)16-15(27-17(14)21)12(23)6-9(7-22)26-16/h3-6,13,22H,2,7,21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKLRKDWDGGYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)Cl)Cl)OC(=CC2=O)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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